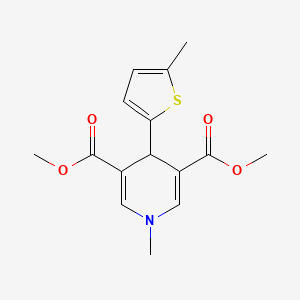
dimethyl 1-methyl-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex reactions such as the Diels-Alder reaction with dimethyl acetylenedicarboxylate, leading to the formation of new types of compounds depending on the reaction conditions and the N-substituent (Ando et al., 1992). Another method includes reactions of various thiophene derivatives with dimethyl acetylenedicarboxylate in chloroform or benzene at room or elevated temperatures (Kakehi et al., 1994).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic characterization and X-Ray structure analysis. A study on 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides provided insights into their molecular structures, optical properties, and the molecular frontier orbital through density functional theory (DFT) calculations (Li et al., 2014).
Chemical Reactions and Properties
Chemical reactions of related compounds include their reaction with dimethyl acetylenedicarboxylate leading to various derivatives depending on the specific conditions and reactants involved. For example, the reaction of 4-Aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate produces specific acetates and thiadiazole carboxylates depending on the solvent used (Vas’kevich et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, can be deduced from the structural and synthesis analysis. However, specific studies focused on the physical properties of dimethyl 1-methyl-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate were not identified, suggesting a gap in the literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, photoluminescence, and CO2 sorption capabilities, have been studied in related compounds. For instance, bismuth 2,6-pyridinedicarboxylates exhibit interesting photoluminescence properties and CO2 sorption, indicating the potential for similar investigations on dimethyl 1-methyl-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (Thirumurugan et al., 2012).
特性
IUPAC Name |
dimethyl 1-methyl-4-(5-methylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-9-5-6-12(21-9)13-10(14(17)19-3)7-16(2)8-11(13)15(18)20-4/h5-8,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWETVDHAPMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-methyl-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)
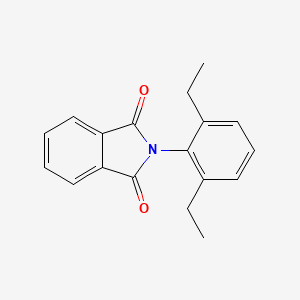
![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)
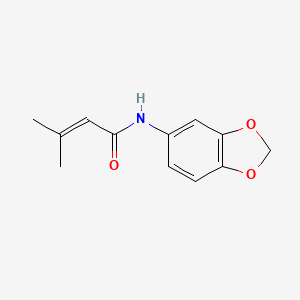
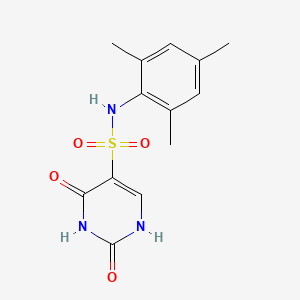
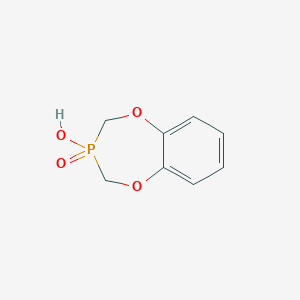
![5-acetyl-1'-isonicotinoyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5617016.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![2-phenyl-N-[2-(pyridin-3-yloxy)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5617039.png)
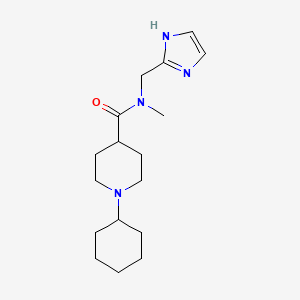
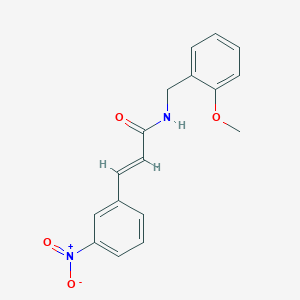
![(4R)-N-ethyl-1-isonicotinoyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5617068.png)
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)